molecular formula C11H15IO B1624879 1-(Benzyloxy)-4-iodobutane CAS No. 50873-94-4

1-(Benzyloxy)-4-iodobutane

Cat. No.: B1624879
CAS No.: 50873-94-4
M. Wt: 290.14 g/mol
InChI Key: GTQXIWCYQNTNIB-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-iodobutane is an organic compound characterized by the presence of a benzyl ether group and an iodine atom attached to a butane chain

Scientific Research Applications

1-(Benzyloxy)-4-iodobutane has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-4-iodobutane can be synthesized through a multi-step process involving the protection of hydroxyl groups, halogenation, and etherification. One common method involves the following steps:

    Protection of Hydroxyl Group: The starting material, 4-hydroxybutylbenzene, is treated with a benzyl halide (e.g., benzyl chloride) in the presence of a base (e.g., sodium hydroxide) to form 1-(benzyloxy)-4-hydroxybutane.

    Halogenation: The protected intermediate is then subjected to halogenation using iodine and a suitable oxidizing agent (e.g., sodium iodide and hydrogen peroxide) to introduce the iodine atom, resulting in this compound.

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-iodobutane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles (e.g., amines, thiols) under suitable conditions, forming new carbon-nucleophile bonds.

    Oxidation and Reduction: The benzyl ether group can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction can yield alcohols.

    Coupling Reactions: The compound can participate in cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various substituted butanes.
  • Oxidation reactions produce benzaldehyde or benzoic acid derivatives.
  • Reduction reactions result in benzyl alcohol derivatives.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-iodobutane involves its reactivity towards nucleophiles and electrophiles. The benzyl ether group provides stability, while the iodine atom acts as a leaving group in substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

  • 1-(Benzyloxy)-2-iodobutane
  • 1-(Benzyloxy)-3-iodobutane
  • 1-(Benzyloxy)-4-bromobutane

Comparison: 1-(Benzyloxy)-4-iodobutane is unique due to the position of the iodine atom, which influences its reactivity and the types of reactions it undergoes. Compared to its brominated analog, the iodinated compound exhibits higher reactivity in substitution reactions due to the weaker carbon-iodine bond. The position of the benzyl ether group also affects the compound’s stability and interaction with other molecules.

Properties

IUPAC Name

4-iodobutoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15IO/c12-8-4-5-9-13-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTQXIWCYQNTNIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCCCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60451877
Record name 1-(Benzyloxy)-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50873-94-4
Record name [(4-Iodobutoxy)methyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50873-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Benzyloxy)-4-iodobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60451877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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